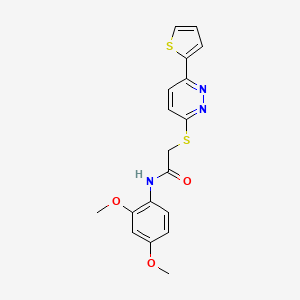
N-(2,4-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide, also known as DTPSA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTPSA is a sulfanylacetamide derivative that has shown promising results in various preclinical studies.
Scientific Research Applications
Design and Synthesis of Inhibitors
Several studies involve the design and synthesis of sulfanylacetamide derivatives as inhibitors for various biological targets. For example, compounds have been synthesized to inhibit glutaminase, an enzyme implicated in cancer metabolism, showing potential therapeutic applications in cancer treatment (Shukla et al., 2012). Another study focused on the synthesis of derivatives aimed at inhibiting thymidylate synthase, with potential as antitumor and antibacterial agents (Gangjee et al., 1996).
Structural and Computational Studies
Research also encompasses structural elucidation and computational studies to understand the molecular basis of action of sulfanylacetamide derivatives. For instance, vibrational spectroscopic studies coupled with quantum computational approaches have been employed to characterize antiviral active molecules, providing insights into their reactive sites and potential mechanism of action (Jenepha Mary et al., 2022).
Antimicrobial and Antifungal Applications
Several sulfanylacetamide derivatives have been evaluated for their antimicrobial and antifungal activities. This includes studies on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, showing promising results against various bacterial and fungal strains (Darwish et al., 2014).
Biological Screening
Furthermore, sulfanylacetamide derivatives have been synthesized and screened for a range of biological activities, including antibacterial, antifungal, and anthelmintic activities. Molecular docking to target proteins has revealed that active compounds exhibit similar binding poses as standards, indicating a good correlation between binding energy and observed in vitro data (Khan et al., 2019).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-12-5-6-13(15(10-12)24-2)19-17(22)11-26-18-8-7-14(20-21-18)16-4-3-9-25-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLCKYWBROIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

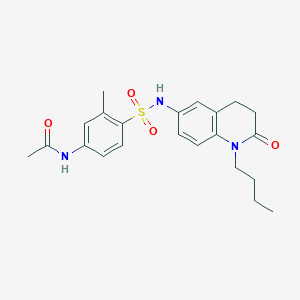
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile](/img/structure/B2551476.png)
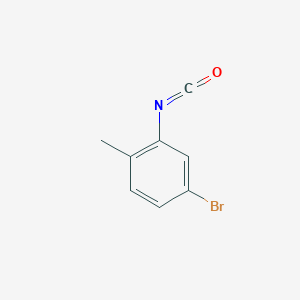
![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)
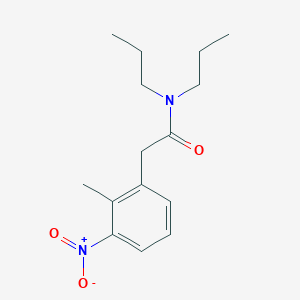
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)

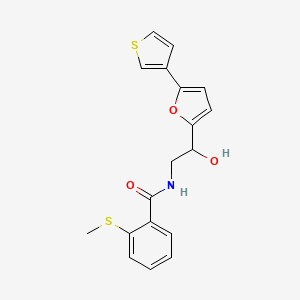
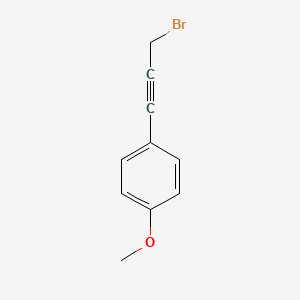
![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)
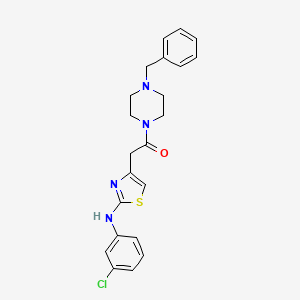
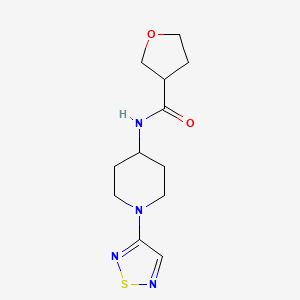
![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/no-structure.png)